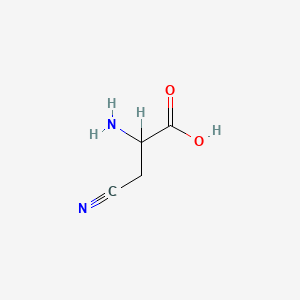

3-Cyanoalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bicyclische Pyrimidin-Nukleosid-Analoga sind eine Klasse von Verbindungen, die für ihre potente und selektive Hemmung der Varizella-Zoster-Virus-Replikation bekannt sind . Diese Verbindungen sind hochwirksam gegen verschiedene klinische Stämme des Virus und gleichzeitig nicht toxisch in mikromolaren Konzentrationen . Sie sind nicht wirksam gegen andere Viren wie Herpes-simplex-Virus Typ 1, Herpes-simplex-Virus Typ 2 oder Cytomegalievirus .

Vorbereitungsmethoden

Die Synthese von bicyclischen Pyrimidin-Nukleosid-Analoga umfasst mehrere Schritte. Die anfängliche Leitverbindung, das 6-Octyl-substituierte bicyclische Pyrimidin-Nukleosid-Analogon, wurde synthetisiert und optimiert, um eine Reihe von 6-Alkylphenyl-substituierten Derivaten zu erzeugen . Der Syntheseweg beinhaltet typischerweise die Verwendung von chromatographie-freien Methoden, um an die Leitverbindungen zu gelangen . Industrielle Produktionsverfahren konzentrieren sich auf die Optimierung der Ausbeute und Reinheit der Verbindungen, wobei häufig fortschrittliche chromatographische Techniken zur Reinigung verwendet werden .

Analyse Chemischer Reaktionen

Bicyclische Pyrimidin-Nukleosid-Analoga unterliegen verschiedenen chemischen Reaktionen, darunter Substitution und Phosphorylierung . Die Verbindungen werden spezifisch aktiviert und phosphoryliert durch die vom Varizella-Zoster-Virus kodierte Thymidinkinase und die damit verbundene Thymidylatsynthase-Aktivität . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Thymidinkinase und Thymidylatsynthase, und die Hauptprodukte, die gebildet werden, sind die phosphorylierten Derivate der Nukleosid-Analoga .

Wissenschaftliche Forschungsanwendungen

Bicyclische Pyrimidin-Nukleosid-Analoga haben bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Virologie und antivirale Medikamentenentwicklung . Sie werden als potente Inhibitoren der Varizella-Zoster-Virus-Replikation verwendet und haben in präklinischen Studien für die Behandlung von Herpes zoster vielversprechend gezeigt . Zusätzlich weisen diese Verbindungen eine gute orale Bioverfügbarkeit auf und sollen die Blut-Hirn-Schranke effizient durchqueren, was sie zu potenziellen Kandidaten für die Behandlung von Infektionen des zentralen Nervensystems macht .

Wirkmechanismus

Der Wirkmechanismus von bicyclischen Pyrimidin-Nukleosid-Analoga beinhaltet ihre selektive Aktivierung und Phosphorylierung durch die vom Varizella-Zoster-Virus kodierte Thymidinkinase und Thymidylatsynthase . Diese selektive Aktivierung führt zur Hemmung der viralen DNA-Replikation, wodurch das Virus effektiv daran gehindert wird, sich in den Wirtszellen zu replizieren . Die Verbindungen hemmen nicht die eng verwandten Enzyme, die vom Herpes-simplex-Virus kodiert werden, was zu ihrer Selektivität beiträgt .

Wirkmechanismus

The mechanism of action of bicyclic pyrimidine nucleoside analogues involves their selective activation and phosphorylation by the varicella-zoster virus-encoded thymidine kinase and thymidylate kinase . This selective activation leads to the inhibition of viral DNA replication, effectively preventing the virus from replicating within the host cells . The compounds do not inhibit the closely related enzymes encoded by herpes simplex virus, contributing to their selectivity .

Vergleich Mit ähnlichen Verbindungen

Bicyclische Pyrimidin-Nukleosid-Analoga werden mit anderen antiviralen Medikamenten wie (E)-5-(2-Bromvinyl)-2’-Desoxyuridin (BVDU) und Aciclovir verglichen . Die bicyclischen Pyrimidin-Nukleosid-Analoga sind deutlich potenter als BVDU und Aciclovir bei der Hemmung der Varizella-Zoster-Virus-Replikation . Im Gegensatz zu BVDU werden die bicyclischen Pyrimidin-Nukleosid-Analoga nicht durch humane oder bakterielle Thymidinphosphorylase abgebaut, was ihre Stabilität und Wirksamkeit erhöht . Ähnliche Verbindungen umfassen BVDU und Aciclovir, aber bicyclische Pyrimidin-Nukleosid-Analoga weisen eine höhere Potenz und Selektivität auf .

Eigenschaften

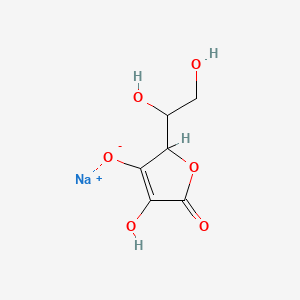

CAS-Nummer |

923-01-3 |

|---|---|

Molekularformel |

C4H6N2O2 |

Molekulargewicht |

114.10 g/mol |

IUPAC-Name |

2-amino-3-cyanopropanoic acid |

InChI |

InChI=1S/C4H6N2O2/c5-2-1-3(6)4(7)8/h3H,1,6H2,(H,7,8) |

InChI-Schlüssel |

BXRLWGXPSRYJDZ-UHFFFAOYSA-N |

SMILES |

C(C#N)C(C(=O)O)N |

Kanonische SMILES |

C(C#N)C(C(=O)O)N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B8810097.png)